molecular formula C14H11Br B14152652 1-Bromo-2-(1-phenylvinyl)benzene CAS No. 24892-82-8

1-Bromo-2-(1-phenylvinyl)benzene

Cat. No.: B14152652
CAS No.: 24892-82-8
M. Wt: 259.14 g/mol
InChI Key: WLUVEDDIAAOWKU-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-phenylvinyl)benzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom and a phenylvinyl group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-phenylvinyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1-phenylvinyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This electrophilic aromatic substitution reaction introduces the bromine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylvinyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form 1-phenylvinylbenzene.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: The major product is 1-phenylvinylbenzene.

Scientific Research Applications

1-Bromo-2-(1-phenylvinyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-phenylvinyl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of intermediates that can undergo further chemical transformations. The phenylvinyl group provides additional sites for reactivity, allowing for diverse chemical modifications.

Comparison with Similar Compounds

    Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.

    1-Bromo-2-phenylethane: Similar structure but with an ethyl group instead of a vinyl group.

    1-Bromo-2-(2-phenylethenyl)benzene: A positional isomer with the phenylvinyl group at a different position.

Uniqueness: 1-Bromo-2-(1-phenylvinyl)benzene is unique due to the presence of both a bromine atom and a phenylvinyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for synthetic and research applications.

Properties

CAS No.

24892-82-8

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-2-(1-phenylethenyl)benzene

InChI

InChI=1S/C14H11Br/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2

InChI Key

WLUVEDDIAAOWKU-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2Br

Origin of Product

United States

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